7-Fluoro-2-methylquinolin-8-amine
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Overview
Description
7-Fluoro-2-methylquinolin-8-amine: is a fluorinated quinoline derivative. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of a fluorine atom into the quinoline structure often enhances the biological activity and stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2-methylquinolin-8-amine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 2-methylquinoline with fluorinating agents can yield the desired compound. Another method involves the nucleophilic substitution of a halogen atom in a quinoline derivative with a fluorine atom .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7-Fluoro-2-methylquinolin-8-amine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: 7-Fluoro-2-methylquinolin-8-amine is used as a building block in organic synthesis. Its unique structure allows for the creation of various complex molecules through further functionalization .
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its fluorinated structure enhances its interaction with biological targets .
Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. It is a candidate for drug development due to its stability and biological activity .
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of 7-Fluoro-2-methylquinolin-8-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
2-Methylquinolin-8-amine: Lacks the fluorine atom, resulting in different biological activity and stability.
7-Fluoroquinoline: Similar structure but without the amine group, leading to different reactivity and applications.
Uniqueness: 7-Fluoro-2-methylquinolin-8-amine is unique due to the presence of both the fluorine atom and the amine group. This combination enhances its biological activity and stability, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C10H9FN2 |
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Molecular Weight |
176.19 g/mol |
IUPAC Name |
7-fluoro-2-methylquinolin-8-amine |
InChI |
InChI=1S/C10H9FN2/c1-6-2-3-7-4-5-8(11)9(12)10(7)13-6/h2-5H,12H2,1H3 |
InChI Key |
OITJONYDZNRJAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2N)F |
Origin of Product |
United States |
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